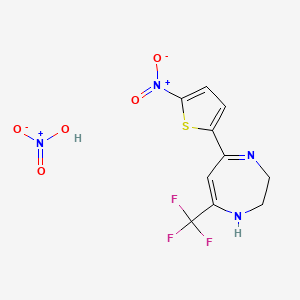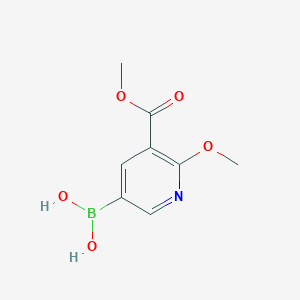
(6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives, depending on the coupling partner.
Aplicaciones Científicas De Investigación
Chemistry: (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of biologically active molecules. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and other therapeutic agents .
Industry: The compound is also used in the development of materials with specific electronic or optical properties. Its reactivity and stability make it suitable for use in various industrial applications, including the production of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid largely depends on its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparación Con Compuestos Similares
- 6-Methoxy-3-pyridinylboronic acid
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 3-Pyridinylboronic acid
Comparison: (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to the presence of both a methoxy and a methoxycarbonyl group on the pyridine ring. This structural feature can influence its reactivity and the types of interactions it can participate in. Compared to other similar compounds, it may offer distinct advantages in terms of stability and specificity in certain reactions .
Propiedades
Fórmula molecular |
C8H10BNO5 |
|---|---|
Peso molecular |
210.98 g/mol |
Nombre IUPAC |
(6-methoxy-5-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO5/c1-14-7-6(8(11)15-2)3-5(4-10-7)9(12)13/h3-4,12-13H,1-2H3 |
Clave InChI |
WWVFRCAOSNZJQF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)OC)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


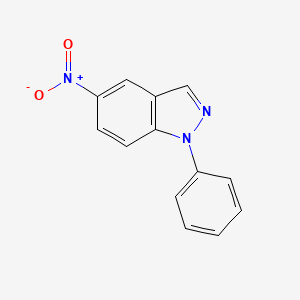

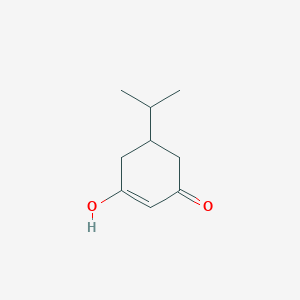
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12507321.png)
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
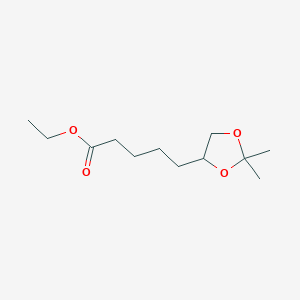

![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
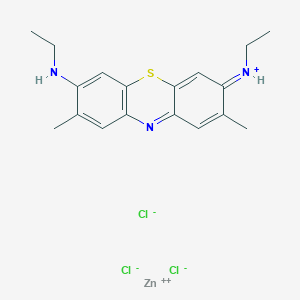
![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)
